molecular formula C15H14O3 B15187742 3,4-Dihydro-2-phenyl-2H-1-benzopyran-3,4-diol CAS No. 5023-02-9

3,4-Dihydro-2-phenyl-2H-1-benzopyran-3,4-diol

Cat. No.: B15187742
CAS No.: 5023-02-9
M. Wt: 242.27 g/mol
InChI Key: XIMADJWJJOMVID-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2-phenyl-2H-1-benzopyran-3,4-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrogenation of 2-phenylchroman-4-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction is usually carried out at room temperature and atmospheric pressure.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar hydrogenation processes, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2-phenyl-2H-1-benzopyran-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated flavonoid derivatives .

Scientific Research Applications

3,4-Dihydro-2-phenyl-2H-1-benzopyran-3,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its antioxidant properties and potential to scavenge free radicals.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2-phenyl-2H-1-benzopyran-3,4-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3,4-Dihydro-2-phenyl-2H-1-benzopyran-3,4-diol can be compared with other flavonoids such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for various applications.

Properties

CAS No.

5023-02-9

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-phenyl-3,4-dihydro-2H-chromene-3,4-diol

InChI

InChI=1S/C15H14O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,13-17H

InChI Key

XIMADJWJJOMVID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(C3=CC=CC=C3O2)O)O

Origin of Product

United States

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